molecular formula C10H11BrO4 B13624040 3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid

3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13624040
M. Wt: 275.10 g/mol
InChI Key: HQEKIRVFJHGPMN-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 4-methoxyphenylacetic acid followed by a series of reactions to introduce the hydroxypropanoic acid group. The reaction conditions often include the use of bromine or a brominating agent, solvents like dichloromethane, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as 3-(2-Hydroxy-4-methoxyphenyl)-2-hydroxypropanoic acid or 3-(2-Amino-4-methoxyphenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid
  • 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid
  • 3-(2-Iodo-4-methoxyphenyl)-2-hydroxypropanoic acid

Uniqueness

3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromine atom and the methoxy group provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9,12H,4H2,1H3,(H,13,14)

InChI Key

HQEKIRVFJHGPMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)O)Br

Origin of Product

United States

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